N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-14-6-7-16(3)20(12-14)25-24(29)27-9-8-21-19(13-27)23(28)18-11-15(2)10-17(4)22(18)26(21)5/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHLFMPQQOCXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The initial step involves the construction of the 1,6-naphthyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions.
Functionalization: Subsequent steps involve the introduction of methyl groups at specific positions on the naphthyridine ring. This can be accomplished using methylating agents like methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group. This is typically done by reacting the naphthyridine derivative with 2,5-dimethylaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies investigating cellular pathways and molecular mechanisms due to its ability to modulate specific proteins and enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,6-naphthyridine core distinguishes it from 1,7- or 1,8-naphthyridine analogs, altering ring strain and electronic properties.
- The carboxamide group contrasts with the carbothioamide (-CSNH-) in analogs, impacting hydrogen-bonding capacity and metabolic stability .
Analytical Differentiation
- Mass Spectrometry (MS/MS) : Molecular networking () reveals that the target compound’s carboxamide group would yield distinct fragmentation patterns compared to carbothioamides. For example, the loss of NH2CO (44 Da) versus NH2CS (60 Da) could differentiate these derivatives via cosine scores in MS/MS clusters .
- NMR : The methyl-rich environment (5,6,8-trimethyl and 2,5-dimethylphenyl) would produce unique proton splitting patterns, distinguishing it from less-substituted analogs.
Biological Activity
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a complex organic compound belonging to the benzo[b][1,6]naphthyridine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C24H27N3O2
- Molecular Weight : 389.499 g/mol
- CAS Number : 1251618-94-6
- IUPAC Name : N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
This compound features a fused tricyclic ring system with a carbonyl group and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors involved in disease processes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It may act as a modulator for certain receptors that regulate cellular proliferation and apoptosis.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio.
| Study | Findings |
|---|---|
| Fayad et al. (2019) | Identified this compound as a potent anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines. |
| Devadas et al. (2012) | Highlighted structure-activity relationships that suggest modifications to the naphthyridine scaffold can enhance anticancer efficacy. |
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
| Study | Findings |
|---|---|
| McMillan et al. (2018) | Demonstrated that similar compounds in the naphthyridine class inhibited lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory activity. |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Variations in substituents on the naphthyridine core can significantly alter potency and selectivity for specific targets.
Key Findings on SAR
- Substituent Effects : The presence of methyl groups at specific positions enhances lipophilicity and membrane permeability.
- Amide Functionality : The carboxamide group contributes to binding affinity with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
